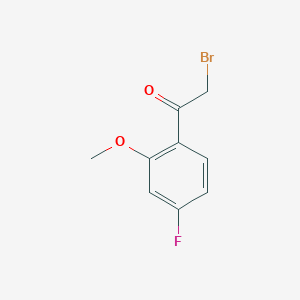

1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene

Overview

Description

Trifluoromethoxybenzene is a clear, colorless, extremely flammable liquid with a sweet odor . It is mainly used as a raw material to make other chemicals, including plastics, lubricants, rubbers, dyes, detergents, drugs, and pesticides .

Synthesis Analysis

While specific synthesis methods for “1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene” are not available, there are general methods for synthesizing similar compounds. For example, aryl and alkyl thiocyanates can be converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)-sulfonyl)benzene under transition metal-free conditions .Molecular Structure Analysis

The molecular formula for trifluoromethoxybenzene is C7H5F3O . The structure includes a benzene ring with a trifluoromethoxy group attached .Physical And Chemical Properties Analysis

Trifluoromethoxybenzene has a molecular weight of 162.11 g/mol, a density of 1.226, a boiling point of 102°C to 104°C, and a refractive index of 1.406 .Scientific Research Applications

Synthesis and Catalysis

The compound has been utilized in the synthesis of various chemical structures. For instance, it's involved in the synthesis of nonsymmetric pillar[5]arenes, where its catalytic cyclocondensation affords a statistical mixture of regioisomeric pillar[5]arenes in high yield. The alkoxy groups in these compounds are arranged to avoid steric interactions, demonstrating the compound's utility in facilitating complex chemical structures (Kou et al., 2010).

Polymerization and Materials Science

In the field of materials science, particularly in polymerization, this compound shows significant utility. It acts as an initiator or transfer agent for cationic polymerizations, as demonstrated in the study of its interaction with BCl3 in CH2Cl2. This showcases its role in the development of novel polymers and materials (Dittmer et al., 1992).

Electrochemistry

Its utility extends to electrochemistry as well, where its derivatives are investigated for their reductive cleavage, such as in the study of the electrochemical reduction of phenyl thioether derivatives at glassy carbon electrodes in dimethylformamide. This highlights its potential application in electrochemical processes and energy storage technologies (Paddon et al., 2006).

Photoluminescence and Light-Emitting Applications

In the realm of photoluminescence, the compound's derivatives have been synthesized and characterized for their electroluminescent properties. Studies like the synthesis of soluble poly(2-methoxy-5-alkoxy paraphenylenes) and their spectroscopic characterization demonstrate its potential in developing advanced photoluminescent materials and devices (Moustafid et al., 1991).

Safety and Hazards

properties

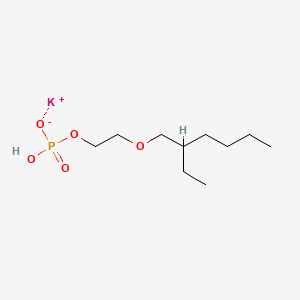

IUPAC Name |

1-(methoxymethoxy)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-13-6-14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUKQEGNAXSNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B3288204.png)

![Boronic acid, B-[4-(1,1-dimethylpropyl)phenyl]-](/img/structure/B3288217.png)

![9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B3288223.png)

amine](/img/structure/B3288236.png)

![Propanamide, 2-bromo-2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3288285.png)